

Application Notes and Protocols for Krypton-85

Groundwater Age Dating

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Krypton-85**

Cat. No.: **B077114**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **Krypton-85** (^{85}Kr) in the age dating of young groundwater. This technique is a powerful tool for understanding groundwater recharge rates, flow dynamics, and the vulnerability of aquifers to contamination, which can be critical for water resource management and environmental assessments relevant to pharmaceutical manufacturing and research facilities.

Introduction to Krypton-85 Groundwater Dating

Krypton-85 is a radioactive isotope of the noble gas krypton with a half-life of approximately 10.76 years.^{[1][2][3]} Its presence in the atmosphere is primarily due to anthropogenic activities, specifically the reprocessing of nuclear fuel and nuclear weapons testing.^{[1][2][4][5]} As a noble gas, ^{85}Kr is chemically inert and does not readily interact with aquifer materials, making it an excellent tracer for determining the time elapsed since groundwater was isolated from the atmosphere.^{[2][6]} This "age" represents the residence time of the water in the subsurface.

The principle of ^{85}Kr dating relies on the well-documented history of its atmospheric concentration. By measuring the ^{85}Kr concentration in a groundwater sample and comparing it to the known atmospheric input curve, the age of the water can be determined.^{[1][7]} This method is particularly effective for dating young groundwater, typically in the range of 5 to 50 years.^{[8][9]}

Quantitative Data Summary

The following tables summarize key quantitative data relevant to **Krypton-85** groundwater dating.

Table 1: Physical and Radiometric Properties of **Krypton-85**

Property	Value	Reference
Half-life ($t_{1/2}$)	10.76 years	[1] [2]
Decay Mode	Beta (β^-) decay	[1] [4]
Maximum Beta Energy	0.687 MeV	[4]
Decay Product	Rubidium-85 (^{85}Rb) (stable)	[4]
Specific Activity	~395 Ci/gram	[10]

Table 2: Historical Atmospheric **Krypton-85** Concentrations (Northern Hemisphere)

Year	Approximate Average Concentration (Bq/m ³)	Reference
1976	~0.6	[4]
1992	~1.2	[11]
2005	~1.3	[4]
2006	~1.5	[12]

Note: Concentrations can exhibit spatial variability, with higher levels generally found in the Northern Hemisphere due to the location of primary sources.[\[2\]](#)[\[12\]](#) A detailed and site-specific atmospheric input curve is crucial for accurate dating.

Experimental Protocols

Sample Collection

The collection of groundwater samples for ^{85}Kr analysis requires specialized equipment and careful procedures to avoid atmospheric contamination.

Objective: To collect a large volume of groundwater (typically 100-250 liters) and extract the dissolved gases without contamination from modern air.[\[1\]](#)[\[2\]](#)

Materials:

- Submersible pump
- Stainless steel or Teflon® tubing
- Gas extraction system (e.g., membrane contactor or vacuum degassing unit)
- High-pressure gas cylinders (for sample storage)
- Flow meter
- Valves and fittings

Protocol:

- Well Selection and Purging: Select a well that is representative of the aquifer of interest. Purge the well by pumping a sufficient volume of water to ensure that the sample is representative of the aquifer and not stagnant wellbore water.
- System Setup: Connect the submersible pump to the gas extraction system using inert tubing. Ensure all connections are airtight to prevent atmospheric contamination.
- Gas Extraction: Pump groundwater through the gas extraction system. The system will separate the dissolved gases (including krypton) from the water. The two primary methods are:
 - Membrane Contactor: Water flows on one side of a hydrophobic microporous membrane, while a vacuum or a sweep gas is applied to the other side. Dissolved gases diffuse across the membrane and are collected.[\[6\]](#)[\[8\]](#)

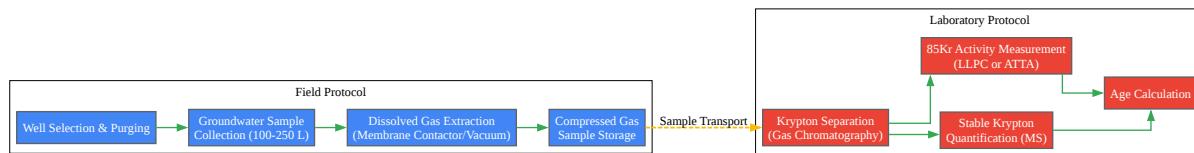
- Vacuum Degassing: Water is introduced into a vacuum chamber, causing the dissolved gases to come out of solution.
- Sample Collection: The extracted gas mixture is compressed and stored in a high-pressure gas cylinder for transport to the laboratory.
- Record Keeping: Record the volume of water degassed, the volume of gas collected, the date, time, and location of sampling.

Laboratory Analysis

The analysis of ^{85}Kr in the collected gas samples is a multi-step process involving krypton separation and radiometric analysis.

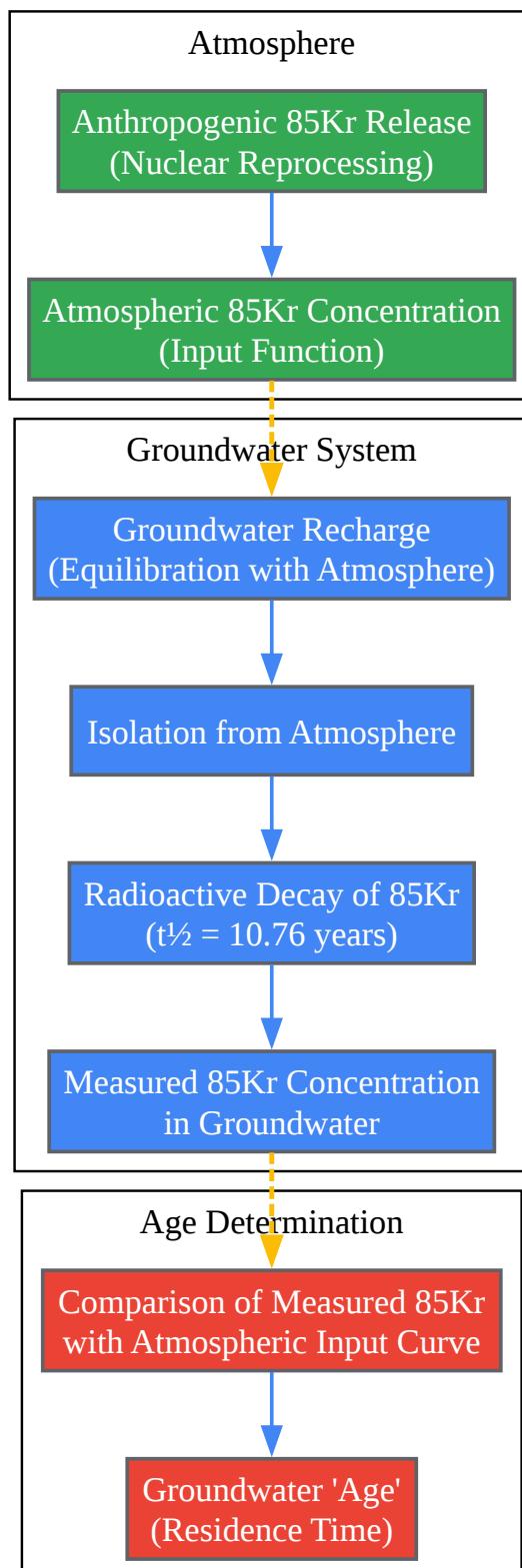
Objective: To isolate krypton from the gas sample and measure the activity of ^{85}Kr .

Materials:


- Gas purification line (with cold traps and getters)
- Gas chromatograph (GC)
- Low-level proportional counter (LLPC) or Atom Trap Trace Analysis (ATTA) instrument
- Mass spectrometer

Protocol:

- Krypton Separation:
 - The collected gas sample is passed through a purification line to remove reactive gases (e.g., O_2 , N_2 , CO_2 , hydrocarbons) using a series of cold traps and chemical getters.
 - The remaining noble gases are separated using gas chromatography. The different noble gases will have different retention times, allowing for the isolation of the krypton fraction.
[\[13\]](#)


- Quantification of Stable Krypton: The total amount of krypton gas is determined, typically by mass spectrometry. This is necessary to calculate the specific activity of ^{85}Kr (activity per unit volume of krypton).[14]
- ^{85}Kr Activity Measurement: Two primary techniques are used for measuring the low levels of ^{85}Kr activity:
 - Low-Level Proportional Counting (LLPC): The purified krypton sample is mixed with a counting gas (e.g., methane) and introduced into a small, shielded proportional counter. The beta particles emitted by the decay of ^{85}Kr are then counted over a long period (e.g., several days).[1][13]
 - Atom Trap Trace Analysis (ATTA): This is a more modern and sensitive laser-based technique. It involves selectively capturing and counting individual ^{85}Kr atoms.[6][15][16] ATTA requires smaller sample sizes and offers higher precision.
- Data Analysis and Age Calculation:
 - The measured ^{85}Kr activity is normalized to the volume of stable krypton to obtain the specific activity (e.g., in dpm/cm³ Kr).
 - The calculated specific activity is then compared to the historical atmospheric ^{85}Kr concentration curve.
 - The "age" of the groundwater corresponds to the year on the input curve that matches the measured activity, corrected for radioactive decay since the water was isolated from the atmosphere.[1][7]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ^{85}Kr groundwater dating.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CFCs [ldeo.columbia.edu]
- 2. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 3. Krypton-85 | isotope | Britannica [britannica.com]
- 4. Krypton-85 - Wikipedia [en.wikipedia.org]
- 5. srs.gov [srs.gov]
- 6. Groundwater sampling for radiokrypton and radioargon made easy – Groundwater Management [research.csiro.au]
- 7. Krypton-85 dating of shallow aquifer in Hebei Plain [gwse.iheg.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 11. The measurement of low concentrations of Kr-85 in atmospheric air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A simplified method of 85Kr measurement for dating young groundwaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Krypton-85 dating of groundwater [inis.iaea.org]
- 15. anl.gov [anl.gov]
- 16. www-pub.iaea.org [www-pub.iaea.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Krypton-85 Groundwater Age Dating]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077114#using-krypton-85-for-groundwater-age-dating-techniques>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com